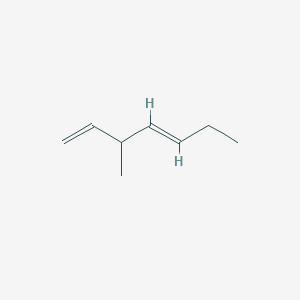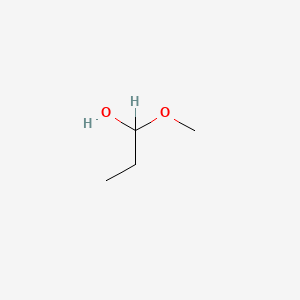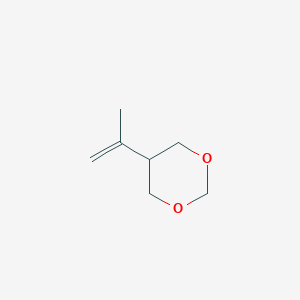
5-(Prop-1-en-2-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Prop-1-en-2-yl)-1,3-dioxane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic ether with a propenyl group attached to it, making it a valuable compound for various applications.
Mecanismo De Acción
The mechanism of action of 5-(Prop-1-en-2-yl)-1,3-dioxane is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
5-(Prop-1-en-2-yl)-1,3-dioxane has been shown to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, it has also been found to have anti-microbial activity. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Prop-1-en-2-yl)-1,3-dioxane in lab experiments is its potent anti-tumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and survival. Additionally, its anti-inflammatory and anti-oxidant properties make it a potential therapeutic agent for various diseases.
One limitation of using 5-(Prop-1-en-2-yl)-1,3-dioxane in lab experiments is its potential toxicity. While it has been shown to have anti-tumor activity, it may also have harmful effects on healthy cells. Additionally, the synthesis process for 5-(Prop-1-en-2-yl)-1,3-dioxane is complex and may be difficult to reproduce in a lab setting.
Direcciones Futuras
There are many potential future directions for research on 5-(Prop-1-en-2-yl)-1,3-dioxane. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects. Finally, there is a need for the development of more efficient and reproducible synthesis methods for 5-(Prop-1-en-2-yl)-1,3-dioxane.
Conclusion:
In conclusion, 5-(Prop-1-en-2-yl)-1,3-dioxane is a valuable compound for scientific research due to its unique properties. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential therapeutic agent for various diseases. While there are limitations to its use in lab experiments, there is a need for further research to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of 5-(Prop-1-en-2-yl)-1,3-dioxane is a multi-step process that involves the reaction of propenyl alcohol with formaldehyde and subsequent cyclization. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The yield of the synthesis process is dependent on the reaction conditions, such as temperature, time, and concentration of reagents.
Aplicaciones Científicas De Investigación
5-(Prop-1-en-2-yl)-1,3-dioxane has been extensively studied for its biological activity, particularly as an anti-tumor agent. It has been shown to inhibit the growth of various human cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases, such as arthritis and neurodegenerative disorders.
Propiedades
Número CAS |
1122-57-2 |
|---|---|
Nombre del producto |
5-(Prop-1-en-2-yl)-1,3-dioxane |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
5-prop-1-en-2-yl-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-6(2)7-3-8-5-9-4-7/h7H,1,3-5H2,2H3 |
Clave InChI |
QQGJPZKGFLTKJL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1COCOC1 |
SMILES canónico |
CC(=C)C1COCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



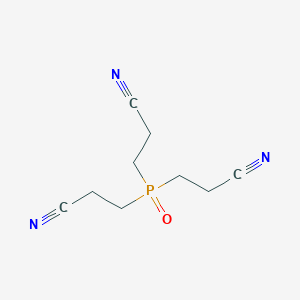


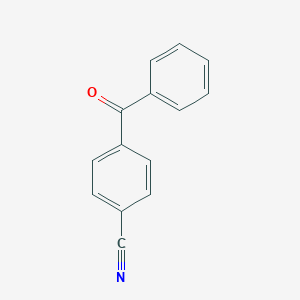
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
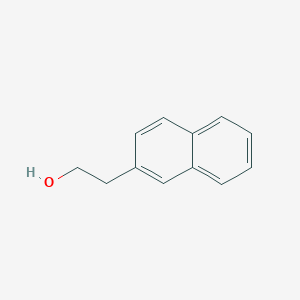
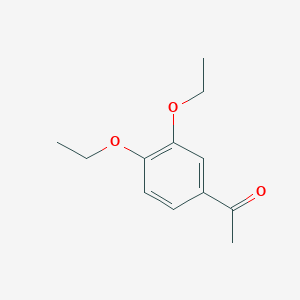
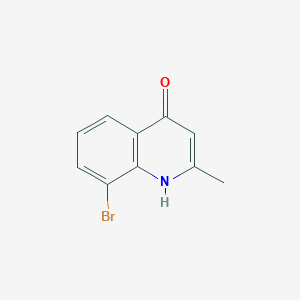
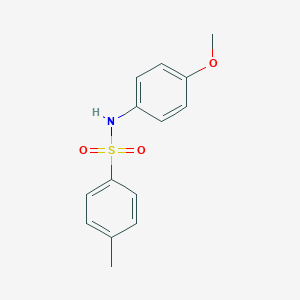

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

